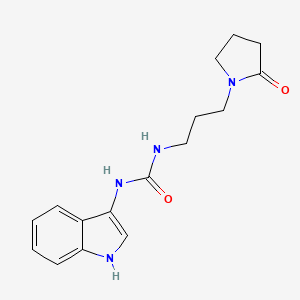
1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea is a useful research compound. Its molecular formula is C16H20N4O2 and its molecular weight is 300.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(1H-indol-3-yl)-3-(3-(2-oxopyrrolidin-1-yl)propyl)urea, with the molecular formula C16H20N4O2 and a molecular weight of 300.362 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a pyrrolidinone ring via a propyl chain. The structural composition suggests potential interactions with various biological targets, particularly in the central nervous system and cancer pathways.
Biological Activity Overview
- Anticancer Properties : Research indicates that compounds with indole structures often exhibit anticancer properties. The indole ring is known to interact with multiple targets involved in cancer cell proliferation and apoptosis.
- Neuropharmacological Effects : Given the presence of the pyrrolidinone moiety, this compound may influence neurotransmitter systems, potentially acting on G protein-coupled receptors (GPCRs) which are crucial in modulating neuronal excitability and synaptic transmission.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of indole compounds can possess antimicrobial properties, making them candidates for further exploration in treating infections.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Cell Growth : Indole derivatives are known to inhibit various kinases involved in cell signaling pathways that promote growth and survival of cancer cells.
- Modulation of Neurotransmitter Release : The compound may affect neurotransmitter levels by acting on receptors or enzymes involved in their synthesis or degradation.
Anticancer Activity
A study examining a series of indole derivatives found that certain modifications enhanced their cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound were shown to induce apoptosis in human breast cancer cells by activating caspase pathways .
Neuropharmacological Studies
Research into related compounds has demonstrated their ability to modulate serotonin receptors, suggesting potential applications in treating mood disorders . This aligns with findings that indicate indole-based compounds can influence neurochemical pathways significantly.
Data Table: Biological Activities of Related Indole Compounds
Propriétés
IUPAC Name |
1-(1H-indol-3-yl)-3-[3-(2-oxopyrrolidin-1-yl)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15-7-3-9-20(15)10-4-8-17-16(22)19-14-11-18-13-6-2-1-5-12(13)14/h1-2,5-6,11,18H,3-4,7-10H2,(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSRMTRFHOORTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














